molecular formula C9H13N3 B087328 1-(4-Pyridyl)piperazine CAS No. 1008-91-9

1-(4-Pyridyl)piperazine

Numéro de catalogue: B087328
Numéro CAS: 1008-91-9
Poids moléculaire: 163.22 g/mol
Clé InChI: OQZBAQXTXNIPRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Pyridyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted at the 1-position with a 4-pyridyl group. Its molecular structure has been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy, revealing distinct conformational preferences due to the electron-withdrawing nature of the pyridyl substituent . Its stability and reactivity make it a valuable scaffold for drug discovery, especially in designing ligands targeting serotonin (5-HT) and sigma (σ) receptors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 1-(Pyridin-4-yl)pipérazine peut être synthétisée par plusieurs méthodes. Une approche courante implique la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium. Une autre méthode comprend la réaction d’Ugi, l’ouverture de cycle des aziridines sous l’action de N-nucléophiles et la cycloaddition intermoléculaire d’alcynes portant des groupes amino .

Méthodes de production industrielle : En milieu industriel, la 1-(Pyridin-4-yl)pipérazine est souvent produite par réaction de la 1-méthyl-4-(pipéridin-4-yl)pipérazine avec le 1-fluoro-2-méthoxy-4-nitrobenzène, suivie d’une hydrogénation catalytique .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms act as nucleophiles, facilitating reactions with electrophiles such as alkyl halides.

Example Reaction:
1-(4-Pyridyl)piperazine reacts with 1-(chloromethyl)-4-vinylbenzene under reflux to form 1-pyridin-4-yl-4-(4-vinyl-benzyl)-piperazine .

Conditions:

  • Solvent: Dry DMF or acetonitrile

  • Base: K₂CO₃

  • Temperature: 60–100°C

  • Reaction Time: 18–36 hours

Mechanism:
The secondary amine in piperazine undergoes nucleophilic attack on the alkyl halide, displacing the chloride ion.

SubstrateProductYieldReference
2-Chloro-N-arylacetamideN-Aryl-2-(4-pyridylpiperazin-1-yl)acetamide65–78%
1-(Chloromethyl)-4-vinylbenzene1-Pyridin-4-yl-4-(4-vinyl-benzyl)piperazine81%

Coordination Chemistry

The pyridyl nitrogen and piperazine amines enable metal coordination, forming complexes with transition metals.

Example Reaction:
Reaction with Cu(OAc)₂·H₂O and 4-iodopyridine-2,6-dicarboxylic acid yields a copper(II) coordination polymer .

Conditions:

  • Solvent: Water

  • Temperature: 343 K (70°C)

  • Reaction Time: 48 hours

Key Features:

  • The pyridyl group binds to Cu(II) via its nitrogen.

  • Carboxylate oxygen atoms from the dicarboxylic acid ligand further stabilize the complex.

Alkylation and Acylation

The compound serves as a scaffold for synthesizing derivatives via alkylation or acylation.

Alkylation Example:
this compound reacts with 3-phenylpropyl bromide to form 1-(3-phenylpropyl)-4-(4-pyridyl)piperazine .

Acylation Example:
Reaction with acetyl chloride produces N-acetyl derivatives, though yields depend on steric hindrance .

Conditions:

  • Alkylation: K₂CO₃ in DMF, 60°C

  • Acylation: Acetyl chloride in THF, room temperature

Acid-Base Reactions

The piperazine moiety (pKₐ ~9.8) forms salts with acids, enhancing solubility for pharmaceutical applications .

Example:
Reaction with HCl gas in methanol yields this compound hydrochloride .

Applications:

  • Salt formation improves bioavailability in drug formulations .

  • Incompatible with strong acids (e.g., H₂SO₄), leading to decomposition .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to positional isomers (2- and 3-pyridyl derivatives):

Property4-Pyridyl Derivative2-Pyridyl Derivative
σ Receptor AffinityPrefers σ₁ receptors Prefers σ₂ receptors
Coordination StrengthStronger metal binding Moderate binding
Alkylation RateFaster (steric accessibility)Slower (steric hindrance)

Applications De Recherche Scientifique

La 1-(Pyridin-4-yl)pipérazine a une large gamme d’applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de la 1-(Pyridin-4-yl)pipérazine implique son interaction avec diverses cibles moléculaires. Elle agit comme un antagoniste aux récepteurs de l’histamine H3 et sigma-1, qui sont impliqués dans la modulation de la libération de neurotransmetteurs et de la perception de la douleur. La structure du composé lui permet de se lier efficacement à ces récepteurs, inhibant leur activité et conduisant à des effets thérapeutiques .

Composés similaires :

  • 1-(2-Pyridinyl)pipérazine
  • 1-(3-Fluoro-2-pyridinyl)pipérazine
  • 4-Pipérazinopyridine

Comparaison : La 1-(Pyridin-4-yl)pipérazine est unique en raison de son affinité de liaison spécifique aux récepteurs de l’histamine H3 et sigma-1, ce qui la distingue des autres dérivés de la pipérazine. Si des composés similaires peuvent partager des caractéristiques structurelles, leurs profils pharmacologiques et leurs applications peuvent varier considérablement .

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are classified into two primary categories: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP). Structural modifications, such as the position of substituents on the aromatic ring, significantly influence their pharmacological profiles. Below is a detailed comparison of 1-(4-Pyridyl)piperazine with key analogs:

Structural and Receptor Affinity Comparisons

Compound Substituent Position Key Receptors Targeted Selectivity Ratio (σ1:σ2) Primary Applications
This compound 4-Pyridyl σ1, 5-HT1A 1:0.3 Antimicrobial agents, CNS drug research
1-(2-Pyridyl)piperazine 2-Pyridyl σ2 1:3 Neuropharmacology (σ2 modulation)
1-(3-TFMPP) 3-Trifluoromethylphenyl 5-HT1B/1C, σ1 N/A Psychoactive effects (serotonergic agonist)
BZP Benzyl Dopamine, 5-HT N/A Recreational stimulant (MDMA-like effects)
mCPP 3-Chlorophenyl 5-HT2C, 5-HT1B N/A Anxiety/depression research

Pharmacological and Toxicological Profiles

  • Antimicrobial Activity: Piperazine linkers in nitrofuran–isoxazoline hybrids improve activity against multidrug-resistant Staphylococcus strains, with 3-pyridyl derivatives outperforming 2- and 4-pyridyl analogs . However, this compound-based compounds remain non-toxic to human cell lines (e.g., HeLa) at therapeutic doses .
  • Neuropharmacology : Unlike TFMPP , which reduces locomotor activity via 5-HT1B/1C agonism , this compound lacks significant serotonergic activity, making it unsuitable for CNS stimulation but advantageous for targeted σ1 modulation .

Activité Biologique

1-(4-Pyridyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring substituted with a pyridine group. This structure is significant as it influences the compound's interaction with various biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study reported that certain substituted piperazines demonstrated significant efficacy against human breast cancer cells, with an IC50 value of 18 µM for one derivative .
  • Neuropharmacological Effects : The compound has been evaluated for its potential in treating neurological disorders. Its interaction with serotonin receptors suggests possible applications in managing conditions like anxiety and depression .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes, including those involved in the inflammatory response and metabolic processes .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation of human breast cancer cells; IC50 = 18 µM
NeuropharmacologicalPotential treatment for anxiety and depression via serotonin receptor modulation
Enzyme InhibitionInhibits enzymes related to inflammation and metabolism

Case Study: Anticancer Properties

In a study focused on the anticancer properties of this compound derivatives, researchers synthesized various compounds and tested their effects on MCF-7 breast cancer cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving PARP1 cleavage and increased caspase activity .

The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of these compounds. For example, compound 5e exhibited a comparable effect to Olaparib, a well-known PARP inhibitor, suggesting that this compound derivatives could serve as promising candidates for cancer therapy.

Table 2: Efficacy of Selected Derivatives

Compound IC50 (µM) Mechanism of Action
Compound 5a57.3PARP inhibition
Compound 5e18Induces apoptosis via PARP cleavage

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-(4-pyridyl)piperazine derivatives, and how are coupling reactions optimized?

this compound derivatives are synthesized via coupling reactions between piperazine precursors and functionalized aromatic acids. A key method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents, with trifluoroacetic acid (TFA) as an activator to enhance reaction efficiency .Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are critical for minimizing side products. For example, coupling with 4-methoxyphenylpiperazine derivatives requires inert atmospheres (e.g., nitrogen) and controlled pH to prevent premature deactivation of intermediates .

Q. How can researchers confirm the structural integrity of this compound analogs using spectroscopic techniques?

Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, characteristic signals include:

  • ¹H NMR : Distinct peaks for pyridyl protons (δ 8.2–8.5 ppm) and piperazine NH (δ 2.5–3.5 ppm, depending on substitution) .
  • ¹³C NMR : Pyridyl carbons resonate at δ 150–160 ppm, while piperazine carbons appear at δ 40–55 ppm .**
    HRMS provides exact mass data (e.g., molecular ion [M+H]⁺) with deviations <5 ppm from theoretical values, ensuring purity and correct elemental composition .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Melting point : 42–47°C (varies with substituents; e.g., halogenated analogs show higher melting points) .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water, necessitating solvent optimization for biological assays .
  • Stability : Stable under inert conditions but susceptible to oxidation in air, requiring storage at –20°C in amber vials .**

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) advise:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .**

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what applications arise from its metal complexes?

The pyridyl nitrogen acts as a strong σ-donor , enabling coordination with Pt(II), Pd(II), and Ru(II) centers. For example, Pt(II) complexes of this compound (pyppzH) exhibit C2 symmetry , enhancing their potential as anticancer agents by facilitating DNA intercalation .** Experimental design for such complexes involves:

  • Ligand-to-metal ratio : Optimized at 2:1 (ligand:metal) to prevent aggregation.
  • Stability assays : Cyclic voltammetry and UV-vis spectroscopy to monitor redox behavior and ligand displacement .**

Q. What advanced analytical methods distinguish positional isomers of piperazine derivatives (e.g., 4-pyridyl vs. 3-pyridyl analogs)?

Raman microspectroscopy with multivariate analysis (e.g., PCA-LDA) achieves >99% discrimination between isomers. Key parameters include:

  • Laser power : 20 mW to enhance signal-to-noise ratios.
  • Scan numbers : 128–256 scans for optimal spectral resolution .**
    Peak positions (e.g., pyridyl ring vibrations at 1000–1100 cm⁻¹) and intensity ratios are input into LDA models to classify isomers .**

Q. How do substituents on the piperazine ring influence bioactivity in receptor-binding studies?

  • Electron-withdrawing groups (e.g., –CF₃, –Cl) at the 3-position of phenylpiperazines enhance serotonin receptor (5-HT₂C) affinity, as seen in mCPP (1-(3-chlorophenyl)piperazine) .**
  • Methoxy groups (e.g., 4-MeOPP) reduce monoamine reuptake inhibition but increase metabolic stability in vitro .**
    Structure-activity relationship (SAR) studies use radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) to quantify Ki values .**

Q. What methodologies evaluate the cytotoxic activity of this compound-metal complexes?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potent activity .**
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .**
  • DNA interaction studies : Gel electrophoresis to assess plasmid DNA cleavage and ethidium bromide displacement assays for intercalation .**

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, favoring SN2 mechanisms .**
  • Charge distribution : Pyridyl nitrogen (Mulliken charge: –0.3 e) acts as a nucleophilic site, directing regioselectivity in alkylation reactions .**

Propriétés

IUPAC Name

1-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZBAQXTXNIPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143520
Record name 1-(4-Pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-91-9
Record name 1-(4-Pyridyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-pyridyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of piperazine (67.0 g, 0.78 mol) and 4-chloropyridine (26.1 g, 0.23 mol) in xylene (520 ml) was heated at reflux for 20hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness to give 5.96 g of the title compound as a solid; m.p. 132°-136° C.; NMR(CDCl3) δ1.8(s,1H), 2.9(m,4H), 3.2(m,4H), 6.6(m,2H), 8.2(m,2H).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromopyridine hydrochloride (2.25 g, 11.61 mmol) and piparazine (5 g, 58.05 mmol) were dissolved in 10 mL of absolute ethanol and replaced into a sealed tube. It was kept in 95° C. oil bath for 5 hours and allowed to stand at room temperature for one over night. The white precipitate was filtered off, washed with a small amount of cold ethanol, and the filtrate was concentrated in vacuo to obtain 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt with a contamination of unreacted piperazine. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=2.95 (m, 4H), 3.36 (t, 4H), 6.82 (2H, aromatic), 8.10 (2H, aromatic). The obtained 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt (1.0 g) was dissolved in 50 mL of 3N sodium hydroxide aqueous solution and stirred at room temperature for 15 minutes. The product was extracted with ethyl acetate (50 mL×3) and the combined ethyl acetate layer was washed with brine (50 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo to obtain 450 mg of 1-[4-pyridyl]piperazine in 77% yield. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=3.00 (m, 4H), 3.30 (t, 4H), 6.65 (2H, aromatic), 8.25 (2H, aromatic). Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-[4-pyridyl]piperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-[4-pyridyl]piperazine (999 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.2 g, 1.13 mmol) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Name
1-[4-pyridyl]piperazine hydrobromide hydrochloride salt
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To piperazine (3.6 g) dissolved at 110° C. was added 4-bromopyridine (1.0 g) and the mixture was stirred at 140-150° C. for 1 hr. The reaction mixture was poured into water and extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (0.64 g) as a pale-yellow solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine
CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine
CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine
CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine
CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine
CID 20034538
CID 20034538
1-(4-Pyridyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.